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Compound of Interest

Compound Name: Zicronapine

Cat. No.: B1683627

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the research and development of
zicronapine (formerly Lu 31-130), an atypical antipsychotic investigated for the treatment of
schizophrenia. Due to the discontinuation of its development, publicly available data is limited.
This document compiles the available information and presents representative protocols and
data to guide future research in this area.

Introduction

Zicronapine is an atypical antipsychotic that was under development by H. Lundbeck A/S.[1] It
exhibits a multi-receptorial profile, acting as a potent antagonist at dopamine D1, D2, and
serotonin 5-HT2a receptors.[1][2] Preclinical studies suggested that this profile would lead to
efficacy against the symptoms of schizophrenia with a low potential for neurological side
effects.[2] Zicronapine progressed to Phase Il and initiated Phase Il clinical trials, showing
statistically significant efficacy compared to placebo and comparable efficacy to olanzapine in
reducing the symptoms of schizophrenia.[2] However, in 2014, Lundbeck announced the
discontinuation of zicronapine's development.

Mechanism of Action

Zicronapine's therapeutic effect in schizophrenia is believed to be mediated through its potent
antagonism of dopamine and serotonin receptors. The blockade of D2z receptors in the
mesolimbic pathway is a common mechanism for antipsychotic drugs, leading to a reduction in
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positive symptoms such as hallucinations and delusions. The additional potent antagonism of
5-HT2a receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower
risk of extrapyramidal side effects and potential efficacy against negative symptoms. The
antagonism of D1 receptors is a less common feature among antipsychotics and its precise
contribution to zicronapine's effects is not fully elucidated.

Data Presentation
Receptor Binding Affinity

Specific Ki values for zicronapine are not readily available in the public domain. However, its
profile is characterized by potent antagonism at D1, D2, and 5-HT2a receptors. For context, the
following table presents typical receptor binding affinities (Ki, nM) for several atypical
antipsychotics. Lower values indicate higher affinity.
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Receptor Zicronapine Olanzapine Risperidone Clozapine
) Potent
Dopamine D1 ) 31 36 85
Antagonist
) Potent
Dopamine D2 ) 11 3.1 12.6
Antagonist
Potent
Serotonin 5-HT2a ) 4 0.16 5.4
Antagonist
) Data not
Serotonin 5-HTz¢ i 11 53 7.9
available
_ _ Data not
Histamine Hz ) 7 20 6.3
available
Data not
Muscarinic M1 ] 1.9 >1000 19
available
] Data not
Adrenergic o1 ] 19 1.7 6.8
available

Note: This table
is for
comparative
purposes.
Specific Ki
values for
zicronapine are
not publicly
available.

Preclinical Efficacy

While press releases stated that zicronapine's profile in antipsychotic animal models was
promising, specific quantitative data from these studies are not publicly available. Key
preclinical models for assessing antipsychotic efficacy include:
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» Conditioned Avoidance Response (CAR): Measures the ability of a drug to suppress a
learned avoidance response, predictive of antipsychotic efficacy.

o Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating
deficits observed in schizophrenia.

e Amphetamine- or Phencyclidine (PCP)-induced Hyperlocomotion: Models the
hyperdopaminergic state associated with psychosis.

Clinical Efficacy (Phase Il)

Zicronapine demonstrated efficacy in Phase Il clinical trials.

Table 1: Change in PANSS Total Score from Baseline
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Baseline
Change .
Treatment PANSS Compariso
Study N from
Group Total Score . n
Baseline
(Mean)
Placebo- ) ) ) Statistically
Zicronapine 7 ~125 (total in N o
Controlled Not specified significant vs. Placebo
] mg/day study) )
Trial improvement
) i ) Statistically
Zicronapine ~125 (total in - o
Not specified significant vs. Placebo
10 mg/day study) )
Improvement
~125 (total in N
Placebo Not specified - -
study)
Olanzapine- ] ) o
Zicronapine Similar
Referenced ) - ) VS.
(flexible Not specified 92 improvement ]
(Study ] Olanzapine
dose) to olanzapine
12396A)
) Similar
Olanzapine )
. improvement  vs.
(10 or 15 Not specified 95 ) )
to Zicronapine
mg/day) . :
zicronapine
Data from a
Lundbeck

press release

and EU

Clinical Trials

Register.

Table 2: Tolerability and Adverse Events (Study 12396A)
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Adverse Event Category Zicronapine Olanzapine

Patients with any Treatment-

Emergent Adverse Event 66% 78%

(TEAE)

Withdrawals due to Adverse o ] o ] )
Similar to Olanzapine Similar to Zicronapine

Events

PCS High Triglycerides Lower than Olanzapine Higher than Zicronapine

PCS High Creatine Kinase ] ) ) ]
Higher than Olanzapine Lower than Zicronapine

(CK)

PCS = Potentially Clinically
Significant. Data from EU

Clinical Trials Register.

Pharmacokinetics

Detailed human pharmacokinetic data for zicronapine are not publicly available. A Phase |

study (NCT01377233) was designed to evaluate the pharmacokinetics of once-weekly versus

daily dosing, but the results have not been published. For context, the table below provides

pharmacokinetic parameters for olanzapine.

Table 3: Representative Pharmacokinetic Parameters (Olanzapine)

Parameter Value

Time to Peak Plasma Concentration (Tmax) ~6 hours
Elimination Half-life (t1/2) ~33 hours
Volume of Distribution (Vd) ~16.4 L/kg
Protein Binding Highly bound

Metabolism

Primarily hepatic (CYP1A2 and glucuronidation)

Excretion

~60% renal, remainder fecal

Data for olanzapine.
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Experimental Protocols

The following are representative protocols for experiments relevant to the study of zicronapine
and similar atypical antipsychotics.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., zicronapine) for
dopamine D2, serotonin 5-HTza, and other relevant receptors.

Materials:

o Cell membranes expressing the human receptor of interest (e.g., Dz, 5-HT2a).

» Radioligand specific for the receptor (e.qg., [*H]spiperone for D2, [3H]ketanserin for 5-HTz2a).
e Test compound (zicronapine) at various concentrations.

» Non-specific binding competitor (e.g., haloperidol for D2, mianserin for 5-HT2a).

o Assay buffer.

« Scintillation fluid and counter.

e 96-well filter plates.

Procedure:

o Prepare serial dilutions of the test compound.

e In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd),
and either buffer (for total binding), non-specific competitor (for non-specific binding), or the
test compound.

 Incubate the plates at room temperature for a specified time to reach equilibrium.

o Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound
from free radioligand.
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Allow the filters to dry, then add scintillation fluid.
Quantify the radioactivity in each well using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.

Determine the I1Cso (concentration of test compound that inhibits 50% of specific binding) by
non-linear regression.

Calculate the Ki using the Cheng-Prusoff equation: Ki = I1Cso / (1 + [L]/Kd), where [L] is the
concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
in Rodents

Objective: To assess the ability of zicronapine to reverse sensorimotor gating deficits, a

preclinical model of a core deficit in schizophrenia.

Materials:

Male Sprague-Dawley rats.
Zicronapine, vehicle control, and a disrupting agent (e.g., apomorphine or phencyclidine).

Startle response measurement system with sound-attenuating chambers.

Procedure:

Acclimate rats to the startle chambers.

Administer zicronapine or vehicle at various doses via an appropriate route (e.g.,
intraperitoneal).

After a specified pretreatment time, administer the disrupting agent (if used) or its vehicle.
Allow for a brief acclimation period in the startle chambers.

Present a series of trial types in a randomized order:
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o No stimulus (background noise only).
o Startle pulse alone (e.g., 120 dB).

o Prepulse + startle pulse (e.g., an 85 dB prepulse presented 100 ms before the 120 dB
startle pulse).

e Measure the startle amplitude for each trial.

o Calculate PPI as: %PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle
amplitude on pulse-alone trials)) x 100].

e Analyze the data to determine if zicronapine reverses the PPI deficit induced by the
disrupting agent or enhances PPI on its own.

Protocol 3: Phase Il Clinical Trial for Efficacy and Safety

Objective: To evaluate the efficacy, safety, and tolerability of a range of fixed doses of
zicronapine compared to placebo in patients with an acute exacerbation of schizophrenia.
(Based on NCT00768326 and Study 12396A).

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group
study.

Inclusion Criteria:

Diagnosis of schizophrenia according to DSM-IV-TR criteria.

Male or female, aged 18-65 years.

Experiencing an acute exacerbation of psychotic symptoms.

Positive and Negative Syndrome Scale (PANSS) total score = 70.

Clinical Global Impression - Severity (CGI-S) score = 4.

Exclusion Criteria:

o Treatment-resistant schizophrenia.
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 Significant or unstable medical conditions.

e Substance use disorder within the past 6 months.

o Previous treatment with the investigational drug.

Procedure:

e Screening Phase (up to 4 weeks): Obtain informed consent, conduct medical and psychiatric
history, physical examination, ECG, and laboratory tests. Washout previous antipsychotic
medications.

o Randomization: Eligible patients are randomized to receive one of the following treatments
for 8-12 weeks:

o Zicronapine (e.g., 3 mg, 7 mg, or 10 mg daily).

o Placebo.

o (Optional) Active comparator (e.g., olanzapine 10 mg daily).

o Treatment Phase (8-12 weeks):

o Administer study medication daily.

o Conduct weekly efficacy assessments using PANSS, CGI-S, and other relevant scales.

o Monitor safety through adverse event reporting, vital signs, ECGs, and laboratory tests.

o Follow-up Phase (4 weeks): Monitor for any late-emerging adverse events.

Outcome Measures:

e Primary: Change from baseline in PANSS total score at the end of the treatment phase.

e Secondary: Change from baseline in PANSS subscale scores, CGI-S score, and response
rate (e.g., = 30% reduction in PANSS total score).
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o Safety: Incidence of adverse events, changes in laboratory values, vital signs, and ECG

parameters.
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Caption: Proposed signaling pathway of zicronapine in schizophrenia.
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Caption: Preclinical workflow for antipsychotic drug discovery.
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Caption: Phase Il active-comparator clinical trial design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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